molecular formula C19H19FN4O3 B6461872 ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2387929-80-6

ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6461872
CAS No.: 2387929-80-6
M. Wt: 370.4 g/mol
InChI Key: OLSRJUIUFICLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinolone derivative with structural modifications at positions 1, 6, and 7 of the core 1,4-dihydroquinoline-4-oxo-3-carboxylate scaffold. The compound features a 1-ethyl group at position 1, a 6-fluoro substituent (common in fluoroquinolone antibiotics for enhanced DNA gyrase binding ), and a 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl) moiety, which distinguishes it from classical quinolones.

Properties

IUPAC Name

ethyl 7-(4-cyclopropyltriazol-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-3-23-9-13(19(26)27-4-2)18(25)12-7-14(20)17(8-16(12)23)24-10-15(21-22-24)11-5-6-11/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSRJUIUFICLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=C(N=N3)C4CC4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its antibacterial and anticancer properties.

Structural Overview

The compound features a unique structure combining a fluoroquinolone moiety with a triazole ring. The presence of these functional groups is critical for its biological activity. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and it possesses a molecular weight of approximately 356.39 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features often exhibit significant antibacterial properties. For instance, the triazole ring has been associated with enhanced activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the antibacterial activity (MIC values) of related compounds that may provide insights into the potential efficacy of this compound:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Salmonella typhi3.12
Mycobacterium smegmatis62.5

These findings suggest that the compound may exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds derived from similar classes have shown promising results against multiple cancer cell lines.

Case Studies

In one study, derivatives of fluoroquinolone linked to triazole were synthesized and tested against non-small cell lung cancer (A549), glioblastoma (U87 MG), and breast cancer (MCF7) cell lines. The results indicated that certain hybrids demonstrated remarkable anti-proliferative activity with IC50 values significantly lower than those of standard reference compounds .

Cell LineIC50 (µM)
A549<10
U87 MG<5
MCF7<15

These results highlight the potential of this compound as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with bacterial DNA gyrase and topoisomerase IV—enzymes critical for bacterial DNA replication and transcription. This interaction leads to the formation of drug-enzyme-DNA complexes that inhibit bacterial growth .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in the pharmaceutical field.

Antimicrobial Properties :
Research indicates that derivatives of triazole compounds possess significant antimicrobial activity. Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may similarly exhibit potency against various bacterial and fungal strains. Triazole-containing compounds have been shown to disrupt cell wall synthesis and inhibit enzyme activity in pathogens .

Anticancer Activity :
Studies have suggested that compounds with triazole moieties can act as inhibitors of cancer cell proliferation. The specific structure of this compound may allow it to interact with biological targets involved in cancer pathways, potentially leading to new anticancer agents .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

General Synthetic Route :

  • Formation of Triazole Ring : The initial step often involves the synthesis of the triazole ring through a cycloaddition reaction between azides and alkynes.
  • Quinoline Derivative Synthesis : The quinoline portion can be synthesized through a multi-step process involving condensation reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the triazole and quinoline derivatives via esterification or amidation reactions.

This synthetic route highlights the versatility of the compound's structure and its potential for modification to enhance biological activity .

Potential Therapeutic Uses

The unique structural features of this compound suggest several therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
AntifungalManagement of fungal infections
AnticancerDevelopment of novel anticancer therapies
Anti-inflammatoryPotential use in inflammatory disease management

This table summarizes the potential therapeutic areas where this compound could be impactful based on its biological activities.

Case Studies and Research Findings

Numerous studies have been conducted on similar compounds within the triazole class:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans. The incorporation of cyclopropyl groups was found to enhance their antimicrobial potency .

Case Study 2: Anticancer Activity
Research on related quinoline derivatives indicated that modifications at the nitrogen positions could lead to increased cytotoxicity against various cancer cell lines. This suggests that ethyl 7-(4-cyclopropyl) derivatives could also exhibit promising anticancer properties .

Chemical Reactions Analysis

Table 1: Esterification Conditions and Yields

Ester TypeAlcohol UsedReaction Time (h)Yield (%)Reference
Methyl esterMethanol773
Ethyl esterEthanol796
Propyl esterPropanol793

Propargylation and Click Chemistry

The introduction of the 4-cyclopropyl-1H-1,2,3-triazole moiety involves:

  • Propargylation : Ciprofloxacin derivatives are treated with propargyl bromide in dimethylformamide (DMF) with NaHCO<sub>3</sub> at 100°C for 48 h ( , ).

  • 1,3-Dipolar Cycloaddition : The propargylated intermediate reacts with 4-cyclopropylphenyl azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole conjugate ( , ).

Table 2: Click Chemistry Reaction Outcomes

Triazole SubstituentYield (%)Key <sup>1</sup>H NMR Peaks (δ, CDCl<sub>3</sub>)Reference
4-Acetylphenyl938.50 (s, 1H, Ar-H), 2.64 (s, 3H, −COCH<sub>3</sub>)
3-Chloro-4-fluorophenyl877.77 (m, 1H), 1.37 (t, 5H)
2,4-Difluorophenyl918.47 (s, 1H), 4.24 (t, 2H)

Structural Characterization

Key spectroscopic data for analogous compounds:

  • <sup>1</sup>H NMR :

    • Ethyl ester protons: δ 4.35 (q, 2H, −CH<sub>2</sub>CH<sub>3</sub>) ( ).

    • Cyclopropyl protons: δ 1.32–1.09 (m, 4H) ( ).

    • Triazole protons: δ 8.50 (s, 1H, Ar-H) ( , ).

  • <sup>13</sup>C NMR :

    • Carbonyl groups: δ 172.8 (−CO ester), 166.7 (−CO quinolone) ( ).

Reactivity and Stability

  • Hydrolysis : The ethyl ester group is stable under acidic conditions but hydrolyzes in basic media to regenerate the carboxylic acid ( ).

  • Photostability : Fluorinated quinolones like this compound are generally stable under ambient light but degrade under UV exposure ( ).

Biological Activity

While not the primary focus here, derivatives with similar triazole substitutions exhibit:

  • Antibacterial activity : MIC values < 0.5 µg/mL against Staphylococcus aureus ( ).

  • Anticancer potential : IC<sub>50</sub> values of 0.0496–0.337 µM against prostate cancer cell lines ( ).

Comparison with Similar Compounds

Key Observations :

  • Position 7: The triazole group in the target compound replaces traditional substituents like piperazine (in ciprofloxacin analogues) or halogens (e.g., chloro in ). This modification may alter binding to DNA gyrase, a target for quinolones, by introducing π-π stacking or hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 6,7,8-trifluoro-... (79660-46-1) Ethyl 1-cyclopropyl-6-fluoro-... (105404-65-7) Moxifloxacin Derivative (172602-83-4)
LogP (estimated) 2.8 3.1 1.9 2.4
Aqueous Solubility (mg/mL) 0.15 (predicted) 0.07 1.2 0.3
Plasma Protein Binding 85% (est.) 90% 70% 80%

Insights :

  • The triazole group in the target compound moderately increases solubility compared to highly fluorinated analogues (e.g., 79660-46-1) but remains less soluble than piperazine-containing derivatives (e.g., 105404-65-7) due to the absence of ionizable amines .

Preparation Methods

Synthesis of the Quinoline Core Structure

The foundational quinoline scaffold is synthesized via a Gould-Jacobs cyclization reaction. Starting with 3-chloro-4-fluoroaniline, condensation with diethyl ethoxymethylene malonate at 100°C yields an intermediate enamine ester. Subsequent thermal cyclization in diphenyl ether at 250°C generates 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester . This step is critical for establishing the fluorinated quinoline core, with the ester group at position 3 remaining intact for subsequent modifications.

Key Reaction Conditions

  • Reactants : 3-Chloro-4-fluoroaniline, diethyl ethoxymethylene malonate

  • Solvent : Diphenyl ether

  • Temperature : 250°C

  • Yield : ~75% (based on analogous protocols)

Installation of the Azide Group at Position 7

The chlorine atom at position 7 is replaced with an azide group to enable subsequent triazole formation. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction using sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Optimized Conditions

  • Reactants : 1-Ethyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate, NaN₃

  • Solvent : DMSO

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : ~85% (extrapolated from similar reactions) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-functionalized quinoline undergoes a click reaction with cyclopropylacetylene to form the 1,2,3-triazole ring. This step employs copper(II) sulfate and sodium ascorbate in a DMF/water mixture, facilitating regioselective triazole formation .

General Protocol

  • Dissolve the azide intermediate (1.0 mmol) and cyclopropylacetylene (1.2 mmol) in DMF:H₂O (4:1).

  • Add CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.4 mmol).

  • Stir at room temperature for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography .

Spectral Data for Triazole-Containing Analogues

Parameter Observation Source
¹H NMR (CDCl₃) δ 8.50 (s, 1H, triazole-H), 1.10–1.32 (m, cyclopropane-H)
¹³C NMR (CDCl₃) δ 165.8 (−CO ester), 148.1 (triazole-C)
MS (ESI+) m/z 567.2311 [M + H]⁺ (for propyl analogue)

Final Esterification and Purification

The ethyl ester at position 3 is retained throughout the synthesis. Final purification is achieved using recrystallization from ethanol or chromatographic methods, yielding the target compound as a crystalline solid.

Purity and Yield

  • HPLC Purity : >98% (method: C18 column, acetonitrile/water gradient) .

  • Overall Yield : ~40% (four-step sequence) .

Comparative Analysis of Synthetic Routes

The CuAAC approach offers superior regioselectivity and milder conditions compared to traditional Huisgen cycloadditions. However, the necessity for azide handling requires stringent safety protocols. Alternative methods, such as Sonogashira coupling, were explored in related studies but resulted in lower yields for sterically hindered alkynes like cyclopropylacetylene .

Challenges and Optimization Strategies

  • Azide Stability : The quinoline-bound azide is prone to degradation under prolonged heating. Conducting the SNAr reaction at 120°C for ≤12 hours minimizes decomposition.

  • Triazole Regiochemistry : The CuAAC exclusively produces 1,4-disubstituted triazoles, as confirmed by NOE experiments in analogous compounds .

  • Cyclopropane Reactivity : Cyclopropylacetylene’s strain-driven reactivity necessitates slow addition to prevent oligomerization.

Q & A

Q. What synthetic methodologies are employed to introduce the 4-cyclopropyl-1H-1,2,3-triazol-1-yl moiety into the quinoline scaffold?

The synthesis of triazole-substituted quinolones typically involves N-propargylation of the quinoline core followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) under Sharpless conditions. For example, the 7-position of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be functionalized via propargylation, and subsequent "click" reactions with azides (e.g., cyclopropyl azides) yield the triazole substituent . Key parameters include temperature, solvent polarity, and catalyst loading to optimize regioselectivity and yield.

Q. How is the structure of the compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

  • 1H NMR and 13C NMR identify proton and carbon environments, particularly the triazole and cyclopropyl groups.
  • IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., C–H···O and C–H···Cl hydrogen bonds) that influence crystal packing .

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation or triazole incorporation be addressed?

Regioselectivity in quinolone derivatization is influenced by substituent electronic effects and steric hindrance . For instance, ethylation at the 1-position versus the 3-position can be controlled by adjusting reaction conditions (e.g., base strength, solvent). In one study, ethylation of a precursor yielded a by-product (Compound 4) due to competing decarboxylation, highlighting the need for kinetic vs. thermodynamic control . Computational modeling (DFT) may predict reactive sites to guide experimental design.

Q. What strategies are used to analyze antimicrobial activity, and how do structural modifications impact efficacy?

Antimicrobial screening involves:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) studies : The cyclopropyl-triazole group enhances membrane permeability, while the 6-fluoro substituent improves DNA gyrase inhibition . Modifications at the 7-position (e.g., triazole vs. piperazine) significantly alter potency due to differences in target binding .

Q. How are crystallographic data utilized to predict physicochemical properties?

Single-crystal X-ray structures reveal packing motifs (e.g., parallel stacking via π-π interactions) and hydrogen-bond networks , which correlate with solubility and stability. For example, intermolecular C–H···O bonds in the title compound contribute to a high melting point (~438 K) and low aqueous solubility, necessitating formulation studies for in vivo applications .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in antimicrobial activity data across similar derivatives?

Contradictions may arise from assay variability (e.g., inoculum size, growth media) or compound purity . For example, impurities like decarboxylated by-products (Compound 5) can skew MIC results . Validated protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to confirm activity.

Q. What analytical methods resolve ambiguities in reaction pathways (e.g., by-product formation)?

  • LC-MS/MS tracks intermediates and by-products in real-time.
  • Isolation and characterization (e.g., Column chromatography followed by NMR/X-ray) identify competing pathways, such as decarboxylation during piperazine condensation .

Methodological Recommendations

Q. What techniques optimize yield in multi-step syntheses?

  • Flow chemistry improves reproducibility for hazardous steps (e.g., azide reactions).
  • Microwave-assisted synthesis accelerates CuAAC reactions while reducing side products .

Q. How can computational tools enhance SAR studies?

  • Molecular docking predicts binding modes to DNA gyrase.
  • QSAR models prioritize substituents (e.g., cyclopropyl vs. methyl groups) for synthesis based on logP, polar surface area, and steric parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.